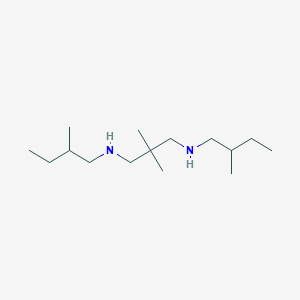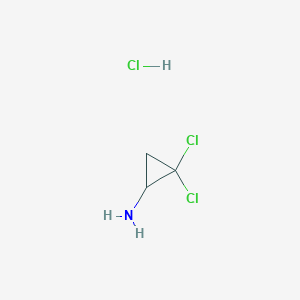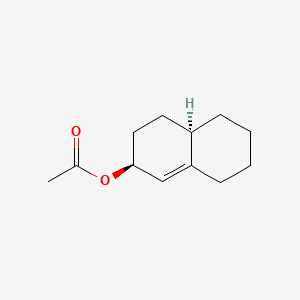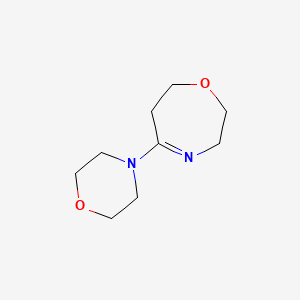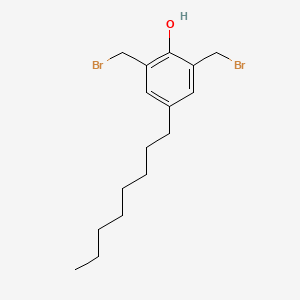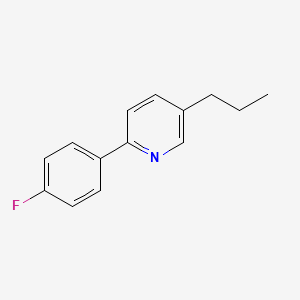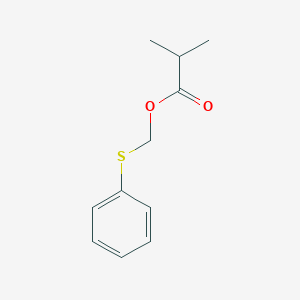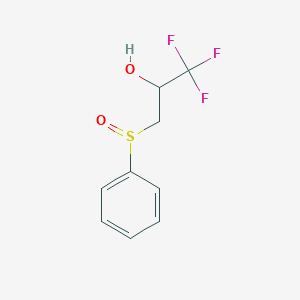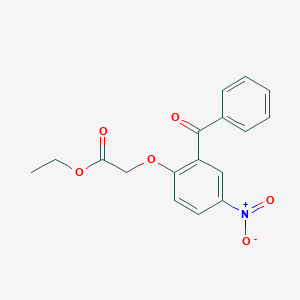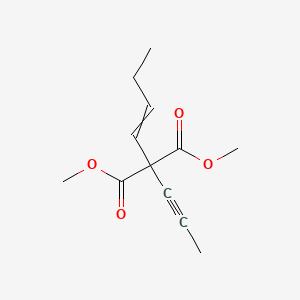![molecular formula C13H9N3O3 B14319168 1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione CAS No. 108599-32-2](/img/structure/B14319168.png)
1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione can be achieved through various synthetic routes. Common methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.
Metal-mediated reaction: This involves the use of metal catalysts to facilitate the reaction.
Ultrasound-promoted reaction: This method uses ultrasonic waves to enhance the reaction rate.
Phase-transfer catalysis reaction: This involves the transfer of a reactant from one phase to another to facilitate the reaction.
Chemical Reactions Analysis
1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one atom or group of atoms in the compound with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione can be compared with other quinazoline derivatives, such as:
2-Chloromethyl-4-methyl-quinazoline: Known for its antibacterial and antifungal properties.
3-Ethyl-2-thioxo-2,3-dihydrobenzo[g]quinazoline: Demonstrates promising anticancer activity.
4-Arylquinazolines: Used in the treatment of various cancers.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
108599-32-2 |
|---|---|
Molecular Formula |
C13H9N3O3 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
1-amino-8-methoxybenzo[f]quinazoline-7,10-dione |
InChI |
InChI=1S/C13H9N3O3/c1-19-9-4-8(17)10-6(12(9)18)2-3-7-11(10)13(14)16-5-15-7/h2-5H,1H3,(H2,14,15,16) |
InChI Key |
DIQVRTKHSPGCNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)C=CC3=C2C(=NC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


